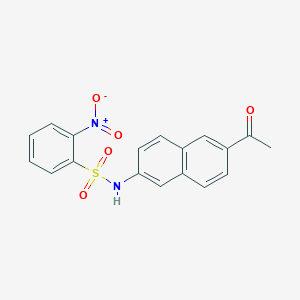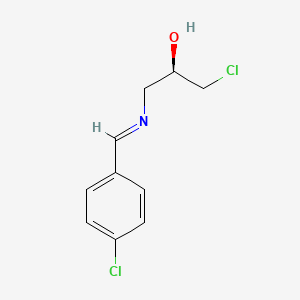![molecular formula C6H12ClNO B14800980 re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The hydroxyl group is then introduced through a series of reactions, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors could enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the ring system can form interactions with enzymes or receptors, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: can be compared with other similar compounds, such as:
- rac-(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rel-((1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride
These compounds share similar bicyclic structures but differ in the specific substituents and stereochemistry. The unique features of This compound include its specific stereochemistry and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1S,5R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-5-4(6)1-2-7-5;/h4-8H,1-3H2;1H/t4-,5+,6?;/m1./s1 |
InChI Key |
MTAGMASLRLYPTF-OPYDDUKUSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@@H]1C(C2)O.Cl |
Canonical SMILES |
C1CNC2C1C(C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-methanediylbis{N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline}](/img/structure/B14800903.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14800908.png)
![2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)
![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)

![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)

![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
